![molecular formula C16H14O B14420422 Ethanone, 1-[4-(1-phenylethenyl)phenyl]- CAS No. 87324-13-8](/img/structure/B14420422.png)
Ethanone, 1-[4-(1-phenylethenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- is an organic compound with the molecular formula C16H14O It is a derivative of acetophenone, where the phenyl group is substituted with a 1-phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and styrene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction conditions usually involve heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-[4-(2-phenylethyl)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[4-(1-methylethyl)phenyl]-
- Ethanone, 1-[4-(phenylthio)phenyl]-
Uniqueness
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- is unique due to the presence of the 1-phenylethenyl group, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
87324-13-8 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[4-(1-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-11H,1H2,2H3 |
Clave InChI |
QSGXEOPSLYYZNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



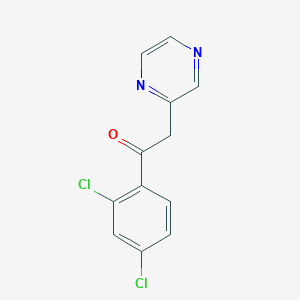
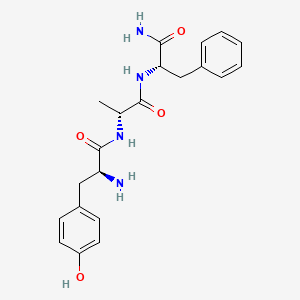
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
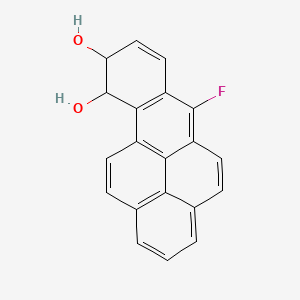
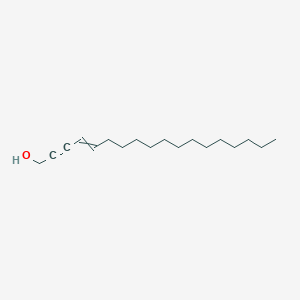

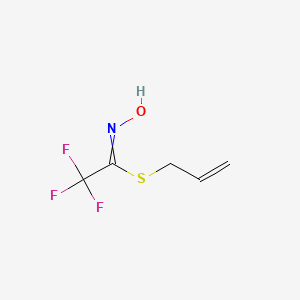
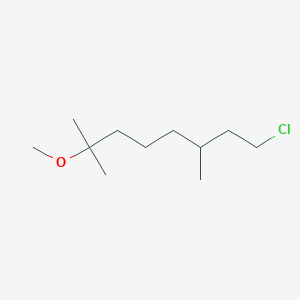
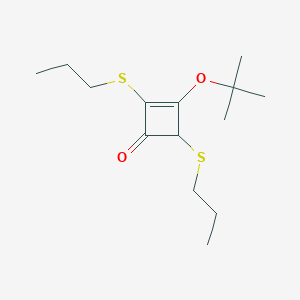

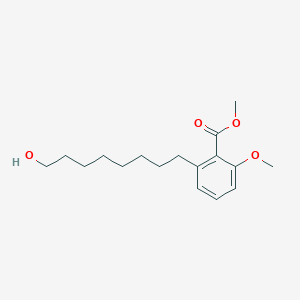

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
